![molecular formula C7H7ClO B3060988 7-Chlorobicyclo[3.2.0]hept-2-en-6-one CAS No. 20836-85-5](/img/structure/B3060988.png)

7-Chlorobicyclo[3.2.0]hept-2-en-6-one

Descripción general

Descripción

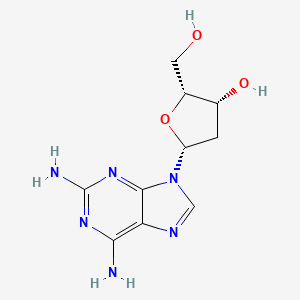

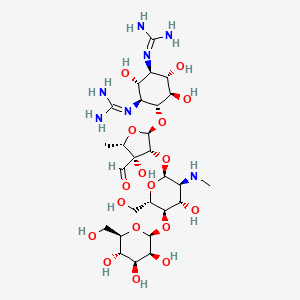

7-Chlorobicyclo[3.2.0]hept-2-en-6-one is a chemical compound with the molecular formula C7H7ClO . It is widely utilized to study enantioselective Baeyer-Villiger oxidation of (±)-cis-bicyclo (3.2.0)hept-2-en-6-one .

Synthesis Analysis

The synthesis of 7-Chlorobicyclo[3.2.0]hept-2-en-6-one involves the reaction of cyclopentadiene with dichloroketene . The reaction is difficult to handle because both reactants are unstable compounds .Molecular Structure Analysis

The molecular structure of 7-Chlorobicyclo[3.2.0]hept-2-en-6-one is represented by the SMILES notation: ClC1C2C=CCC2C1=O . The molecular weight of the compound is 142.585 g/mol .Chemical Reactions Analysis

7-Alkyl-7-endo-chlorobicyclo[3.2.0]hept-2-en-6-ones undergo ring contraction readily and stereospecifically with aqueous base . Because of conformational factors, the 7-exo-chloro-epimers show an increasing reluctance to undergo ring contraction as the size of the alkyl group increases .Aplicaciones Científicas De Investigación

Stereospecific Ring Contractions and Equilibration Studies

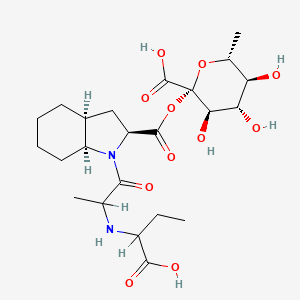

7-Chlorobicyclo[3.2.0]hept-2-en-6-one has been studied for its ability to undergo stereospecific ring contractions with aqueous base. These contractions are influenced by conformational factors and the size of the alkyl group. Additionally, equilibration studies have shown differences in the preferred configurations of alkyl groups in various derivatives, indicating small energy differences between different epimers (Brook et al., 1974).

Palladium-Catalysed Cycloadditions

An improved synthesis method using palladium-catalysed cycloadditions for producing 7-alkyl-7-bromobicyclo[3.2.0]hept-2-en-6-ones has been described. This process is significant for the production of biologically interesting compounds and shows an increase in yields and exo alkyl cycloadducts (Fairlamb et al., 2000).

Dehydrohalogenation Studies

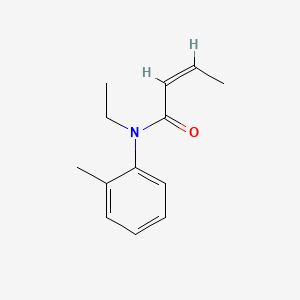

Research on the dehydrohalogenation of 7-halo-bicyclo[3.2.0] hept-2-en-6-ols shows that the reaction produces ring contraction to aldehydes, except in cases where the substituent on the endo-side of C(7) is larger than a chlorine atom. This results in endo-hydrogen migration to yield ketones, indicating the influence of steric effects in these reactions (Huston et al., 2010).

Electrophilic Bromination

Studies on the bromination of 7-chlorobicyclo[3.2.0]hept-2-en-6-ones have led to the production of 2,3-disubstituted bicycloheptenones and 2-oxatricyclo[3.2.1.03,6]octanones. This research has implications for understanding the stereospecificity of reactions and the formation of bromonium ions (Grudzinski & Roberts, 1975).

Stereospecific Ring-Contraction with Base

Further insights into the stereospecific ring contraction of 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-ols have been provided, showing specific transformations leading to 6-chloro-bicyclo[3.1.0]hex-2-en-carbaldehydes. This highlights the reactions involving bent cyclobutane rings and the influence of hydroxy- and chloro-groups (Brook & Duke, 1973).

NMR Spectral Analysis

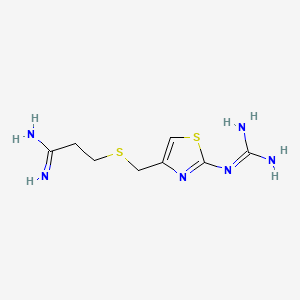

The 1H NMR spectra of 7-chlorobicyclo[3.2.0]hept-2-en-6-one and its derivatives have been thoroughly analyzed, providing valuable information on the chemical shifts and coupling constants. This research is crucial for understanding the minor conformational changes that occur upon substitution (Abraham et al., 2001).

Conformation and Reactivity Studies

Conformational effects in cyclobutanone rings have been investigated through the study of 7-exo-chloro-7-isopropylbicyclo[3.2.0]-hept-2-en-6-ones. The findings show abnormal rearrangement upon base treatment, leading to various hydroxycyclohexenecarboxylic acids, providing insights into ketol rearrangements (Brook & Harrison, 1972).

Gold-Catalyzed Cycloisomerization

Research on the gold-catalyzed cycloisomerization of 7-aryl-1,6-enynes to produce 7-aryl-bicyclo[3.2.0]hept-1(7)-enes has been conducted. This includes investigations into the kinetics and mechanisms involved, particularly focusing on Bronsted acid catalyzed pathways outside the coordination sphere of gold (Brooner et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

7-chlorobicyclo[3.2.0]hept-2-en-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO/c8-6-4-2-1-3-5(4)7(6)9/h1-2,4-6H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTJXMFCYYBLNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C(=O)C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339448 | |

| Record name | 7-Chlorobicyclo[3.2.0]hept-2-en-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20836-85-5 | |

| Record name | 7-Chlorobicyclo[3.2.0]hept-2-en-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one](/img/structure/B3060905.png)

![1,3-Bis[2-(7-chloro-2-quinolyl)vinyl]benzene](/img/structure/B3060915.png)

![Benzoic acid, 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl]-](/img/structure/B3060922.png)

![N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine](/img/structure/B3060924.png)

![Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]-](/img/structure/B3060927.png)